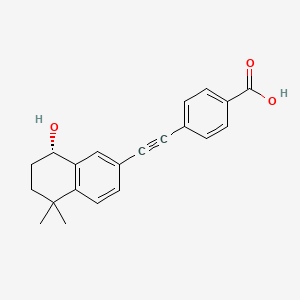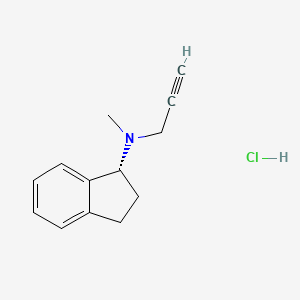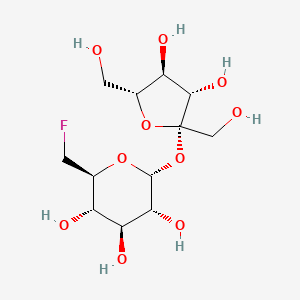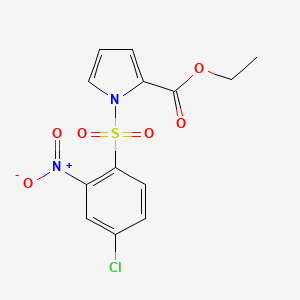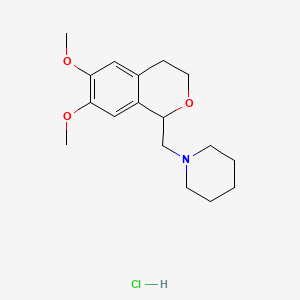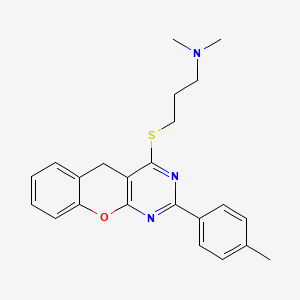
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine is a complex organic compound that belongs to the class of benzopyrano pyrimidines This compound is characterized by its unique structure, which includes a dimethylaminopropylthio group, a methylphenyl group, and a benzopyrano pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyrano Pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzopyrano pyrimidine core.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable catalyst.
Attachment of the Dimethylaminopropylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the dimethylaminopropylthio moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Dimethylaminopropylthio)-2-phenyl-5H(1)benzopyrano(2,3-d)pyrimidine
- 4-(3-Dimethylaminopropylthio)-2-(4-chlorophenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
- 4-(3-Dimethylaminopropylthio)-2-(4-fluorophenyl)-5H(1)benzopyrano(2,3-d)pyrimidine
Uniqueness
4-(3-Dimethylaminopropylthio)-2-(4-methylphenyl)-5H(1)benzopyrano(2,3-d)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
97146-17-3 |
|---|---|
Formule moléculaire |
C23H25N3OS |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]propan-1-amine |
InChI |
InChI=1S/C23H25N3OS/c1-16-9-11-17(12-10-16)21-24-22-19(15-18-7-4-5-8-20(18)27-22)23(25-21)28-14-6-13-26(2)3/h4-5,7-12H,6,13-15H2,1-3H3 |
Clé InChI |
ISPBQSUEQIRJAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



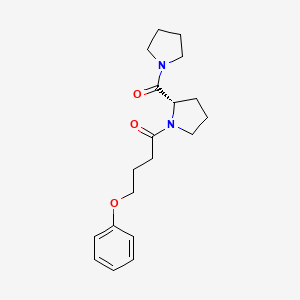

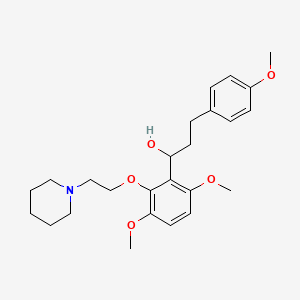


![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
